6-bromo-N-butan-2-ylquinazolin-4-amine

KCNQ2 (Kv7.2) antagonist automated patch clamp potency comparison

6‑Bromo‑N‑butan‑2‑ylquinazolin‑4‑amine (CAS 2167706‑18‑3, C₁₂H₁₄BrN₃, MW 280.16 g/mol) is a quinazoline‑4‑amine derivative containing a sec‑butyl substituent at the 4‑amino position and a bromine at C6. It is a potent antagonist of the KCNQ2 (Kv7.2) voltage‑gated potassium channel, with quantitatively defined activity at both homomeric KCNQ2 and heteromeric KCNQ2/KCNQ3 channels [REFS‑1].

Molecular Formula C12H14BrN3
Molecular Weight 280.16 g/mol
Cat. No. B7851747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-N-butan-2-ylquinazolin-4-amine
Molecular FormulaC12H14BrN3
Molecular Weight280.16 g/mol
Structural Identifiers
SMILESCCC(C)NC1=NC=NC2=C1C=C(C=C2)Br
InChIInChI=1S/C12H14BrN3/c1-3-8(2)16-12-10-6-9(13)4-5-11(10)14-7-15-12/h4-8H,3H2,1-2H3,(H,14,15,16)
InChIKeyIMMOEKUORANPHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-N-butan-2-ylquinazolin-4-amine: A Defined Quinazoline-4-amine for Ion-Channel and Selectivity Research


6‑Bromo‑N‑butan‑2‑ylquinazolin‑4‑amine (CAS 2167706‑18‑3, C₁₂H₁₄BrN₃, MW 280.16 g/mol) is a quinazoline‑4‑amine derivative containing a sec‑butyl substituent at the 4‑amino position and a bromine at C6. It is a potent antagonist of the KCNQ2 (Kv7.2) voltage‑gated potassium channel, with quantitatively defined activity at both homomeric KCNQ2 and heteromeric KCNQ2/KCNQ3 channels [REFS‑1]. Its differentiation from structurally related quinazoline‑4‑amines lies in a unique combination of nanomolar KCNQ potency and markedly reduced cytochrome P450 inhibition relative to other potent KCNQ ligands such as ML252.

Why 6-Bromo-N-butan-2-ylquinazolin-4-amine Cannot Be Replaced by Common N-Alkyl Quinazoline Analogs


Quinazoline‑4‑amines with different N‑alkyl substitutions are not functionally interchangeable. The N‑sec‑butyl group in 6‑bromo‑N‑butan‑2‑ylquinazolin‑4‑amine directs the molecule toward a defined KCNQ2 antagonist profile, whereas a minor structural change to an N‑allyl group yields SMER‑28, a well‑characterized mTOR‑independent autophagy inducer with no reported KCNQ channel activity [REFS‑1]. Even within KCNQ‑active quinazolines, the sec‑butyl derivative achieves a CYP2D6 selectivity window that is three orders of magnitude wider than that of the closely matched KCNQ2 inhibitor ML252, demonstrating that generic analog substitution would erase both target engagement and off‑target safety margins.

Quantitative Differentiation Evidence for 6-Bromo-N-butan-2-ylquinazolin-4-amine Against Key Comparators


KCNQ2 Homomeric Channel Antagonist Potency: 6-Bromo-N-butan-2-ylquinazolin-4-amine vs. Linopirdine

6‑Bromo‑N‑butan‑2‑ylquinazolin‑4‑amine inhibits homomeric KCNQ2 channels with an IC₅₀ of 70 nM, determined by automated patch clamp in CHO cells expressing KCNQ2 [REFS‑1]. Under comparable IonWorks™ electrophysiology conditions, the classical KCNQ blocker linopirdine displays an IC₅₀ of 710 nM (0.71 µM) [REFS‑2]. This corresponds to a 10.1‑fold greater potency of the target compound at the homomeric KCNQ2 channel.

KCNQ2 (Kv7.2) antagonist automated patch clamp potency comparison

CYP2D6 Off‑Target Liability: 6‑Bromo‑N‑butan‑2‑ylquinazolin‑4‑amine vs. the Quinazoline KCNQ2 Inhibitor ML252

6‑Bromo‑N‑butan‑2‑ylquinazolin‑4‑amine exhibits a CYP2D6 IC₅₀ of 19,900 nM (19.9 µM) [REFS‑1]. The structurally related quinazoline KCNQ2 inhibitor ML252, which possesses identical KCNQ2 potency (IC₅₀ = 69 nM), potently inhibits CYP2D6 with an IC₅₀ of 19.9 nM [REFS‑3]. The target compound therefore displays a CYP2D6/KCNQ2 selectivity ratio of approximately 284, compared to 0.29 for ML252 – a selectivity window roughly 1,000‑fold wider, driven entirely by reduced CYP2D6 engagement.

CYP2D6 inhibition drug‑drug interaction risk selectivity window

KCNQ2/KCNQ3 Heteromeric Channel Activity: 6‑Bromo‑N‑butan‑2‑ylquinazolin‑4‑amine vs. Linopirdine

The target compound inhibits the KCNQ2/KCNQ3 heteromeric channel – the molecular correlate of the native neuronal M‑current – with an IC₅₀ of 120 nM [REFS‑1]. Linopirdine, under IonWorks electrophysiology, shows an IC₅₀ of 920 nM (0.92 µM) for the same heteromer [REFS‑2]. This represents a 7.7‑fold greater potency of 6‑bromo‑N‑butan‑2‑ylquinazolin‑4‑amine at the physiologically relevant channel assembly.

KCNQ2/KCNQ3 heteromer M‑current physiological target

Functional Selectivity Switch: Sec‑Butyl vs. N‑Allyl Quinazoline‑4‑amines

The N‑butan‑2‑yl (sec‑butyl) substituent confers a KCNQ antagonist profile (IC₅₀ 70 nM for KCNQ2) without detectable autophagy‑modulating activity, whereas the N‑allyl analog SMER‑28 (6‑bromo‑N‑(prop‑2‑en‑1‑yl)quinazolin‑4‑amine) is an established mTOR‑independent autophagy inducer with no reported KCNQ channel activity [REFS‑4][REFS‑1]. This qualitative switch in biological function underscores the critical role of the N‑alkyl substituent in determining target engagement and highlights the risk of confounding pharmacological effects when substituting even closely related quinazoline‑4‑amine analogs.

structure‑activity relationship autophagy induction target selectivity

Defined Research Applications for 6-Bromo-N-butan-2-ylquinazolin-4-amine Derived from Quantitative Differentiation


Mechanistic Studies of KCNQ2‑Dependent Neuronal Excitability

With an IC₅₀ of 70 nM at homomeric KCNQ2 channels and 120 nM at KCNQ2/KCNQ3 heteromers, this compound provides a potent tool for dissecting the role of KCNQ2‑mediated potassium currents in neuronal firing. Its 10‑fold potency advantage over linopirdine [REFS‑1][REFS‑2] enables lower working concentrations in acute slice electrophysiology, minimising solvent artefacts and preserving tissue viability over extended recording sessions.

Translational Pharmacology Requiring Low CYP2D6 Liability

The 1,000‑fold lower CYP2D6 inhibition compared to the equipotent KCNQ2 inhibitor ML252 [REFS‑1][REFS‑3] makes this compound particularly suitable for in vivo rodent models where concurrent medications or probe substrates are administered. Reduced CYP engagement decreases the probability of pharmacokinetic interactions, providing cleaner data for target‑engagement and efficacy readouts.

Structure‑Activity Relationship (SAR) Studies on 4‑Aminoquinazoline KCNQ Antagonists

The combination of a sec‑butyl N‑substituent and 6‑bromo substitution delivers a KCNQ2‑antagonist profile that is absent in the N‑allyl analog SMER‑28 [REFS‑4]. This compound therefore serves as a key reference point for SAR campaigns aiming to optimise KCNQ2 potency while avoiding autophagy‑inducing off‑target effects, and for elucidating the structural determinants of CYP450 selectivity within the quinazoline‑4‑amine series.

Electrophysiological Profiling of KCNQ Channel Subtype Pharmacology

The defined activity at both KCNQ2 homomers (IC₅₀ 70 nM) and KCNQ2/KCNQ3 heteromers (IC₅₀ 120 nM) provides a two‑point dataset for evaluating subunit‑dependent pharmacology [REFS‑1]. When used alongside reference blockers such as linopirdine and XE‑991, the compound helps deconvolve the contribution of KCNQ2 versus KCNQ3 subunits to native M‑currents in sensory and central neurons.

Quote Request

Request a Quote for 6-bromo-N-butan-2-ylquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.